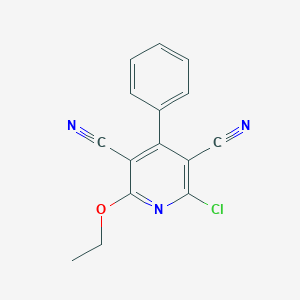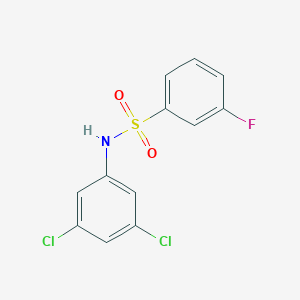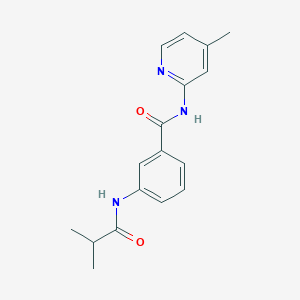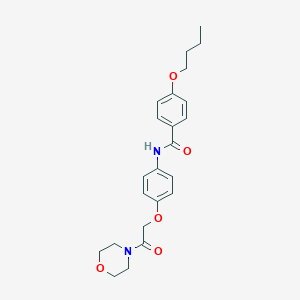
Cambridge id 7019373
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge id 7019373 is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic derivative of a natural product and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of Cambridge id 7019373 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and viruses, leading to their death.
Biochemical and Physiological Effects
Cambridge id 7019373 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Cambridge id 7019373 in lab experiments is its synthetic nature, which allows for greater control over the compound's properties. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on Cambridge id 7019373. One area of interest is in the development of new cancer treatments based on the compound's anti-tumor activity. Another area of interest is in the development of new antibiotics and antiviral drugs based on the compound's ability to inhibit the growth of bacteria and viruses. Additionally, more research is needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
Conclusion
Cambridge id 7019373 is a synthetic derivative of a natural product that has shown potential applications in a range of scientific research fields. Its anti-tumor activity and ability to inhibit the growth of bacteria and viruses make it a potential candidate for the development of new cancer treatments, antibiotics, and antiviral drugs. While more research is needed to fully understand the compound's properties and potential applications, it is clear that Cambridge id 7019373 is a compound that has the potential to make a significant impact on scientific research.
Synthesis Methods
Cambridge id 7019373 is synthesized through a multi-step process that involves the modification of a natural product. The first step involves the protection of the hydroxyl group of the natural product, followed by a reaction with an acid to form an intermediate. This intermediate is then subjected to a series of reactions to form the final product, Cambridge id 7019373.
Scientific Research Applications
Cambridge id 7019373 has shown potential applications in a range of scientific research fields. One area of interest is in the field of cancer research, where it has been shown to have anti-tumor activity. It has also been studied for its potential to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
properties
Product Name |
Cambridge id 7019373 |
|---|---|
Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-butoxy-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O5/c1-2-3-14-29-20-8-4-18(5-9-20)23(27)24-19-6-10-21(11-7-19)30-17-22(26)25-12-15-28-16-13-25/h4-11H,2-3,12-17H2,1H3,(H,24,27) |
InChI Key |
KUPKFQKOXTUNOB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-8-[(1Z)-N-hydroxyethanimidoyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B261950.png)
![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
![6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
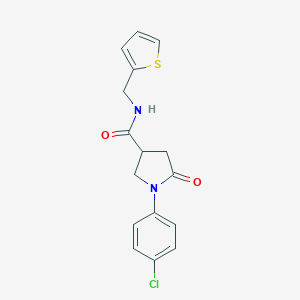
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
